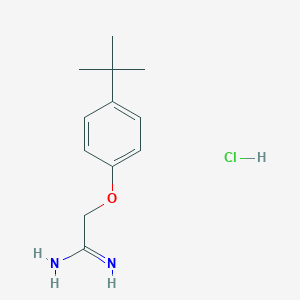
Proteína Tat del VIH-1
Descripción general
Descripción
HIV-1 Tat Protein (47-57) is a peptide fragment derived from the HIV-1 Tat protein. It plays an important role in HIV-1 replication and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Péptido Penetrante de Células
La proteína Tat del VIH-1 y su segmento de péptido central TAT 47–57 juegan un papel importante en la promoción de la captación celular de macromoléculas bioactivas acopladas, como péptidos, proteínas, oligonucleótidos y moléculas de fármacos . Esta propiedad la convierte en un candidato prometedor para sistemas de administración de fármacos .
Expresión de Proteína Soluble
La this compound puede aumentar significativamente la expresión soluble de proteínas extrínsecas . Esta característica puede utilizarse en la investigación biotecnológica y farmacéutica para la producción de proteínas .
Infección por VIH y Patogénesis
Tat extracelular contribuye a la adquisición de la infección, la propagación y la progresión al SIDA en pacientes no tratados, o a las comorbilidades no relacionadas con el SIDA en individuos tratados con TAR, que experimentan inflamación y activación inmunitaria a pesar de la supresión del virus .
Desarrollo de Vacunas
La vacuna terapéutica Tat intensifica el TAR, mientras que su inclusión en una vacuna preventiva puede atenuar la evasión de los anticuerpos neutralizantes y bloquear los eventos tempranos en la adquisición del VIH .
Interacción con los Receptores del Huésped
La proteína Tat interactúa con los receptores del huésped, ejerciendo profundos efectos tanto en el virus como en las células vecinas, principalmente del sistema inmunitario innato y adaptativo .
Disrupción de la Barrera Hematoencefálica
La proteína Tat es capaz de aflojar las uniones estrechas de las células endoteliales cerebrales, lo que podría tener implicaciones en el tratamiento de trastornos neurológicos .
Mecanismo De Acción
Target of Action
The primary target of the HIV-1 Tat Protein Peptide is the TAR RNA element that forms at the 5’ end of viral transcripts . This peptide also interacts with the RNA Polymerase II (RNAP II) elongation factor , termed P-TEFb, which consists of CDK9 and Cyclin T1 . These targets play a crucial role in the elongation of the integrated HIV-1 .
Mode of Action
The HIV-1 Tat Protein Peptide binds to the TAR RNA element and recruits the P-TEFb elongation factor . Once recruited by Tat to TAR RNA, CDK9 is proposed to phosphorylate the carboxyl terminal domain of RNAP II, thereby activating elongation . In metabolically active cells, CDK9 and Cyclin T1 are largely sequestered in a RNA-protein complex termed the 7SK RNP .
Biochemical Pathways
The HIV-1 Tat Protein Peptide affects the biochemical pathway of RNAP II elongation of the integrated HIV-1 . CDK9 in the SEC phosphorylates multiple substrates in the RNAP II complex to activate elongation . This process is more complicated than initially thought and involves the assembly of a Super Elongation Complex (SEC) containing several additional proteins .
Pharmacokinetics
It is known that the tat protein can exit infected cells and accumulate in the extracellular matrix . It is also known to be taken up by uninfected cells, including T lymphocytes, macrophages, and neurosecretory cells, and to accumulate at the plasma membrane .
Result of Action
The result of the action of the HIV-1 Tat Protein Peptide is the activation of elongation of the integrated HIV-1 . This leads to the production of new viral particles. Importantly, CDK9 and Cyclin T1 functions are down-regulated in resting CD4+ T cells that harbor latent HIV-1, and their up-regulation is required for reactivation of latent virus .
Action Environment
The action of the HIV-1 Tat Protein Peptide can be influenced by environmental factors. For example, the concentration of the peptide can affect its ability to penetrate through the membrane . Furthermore, the number of grafted Tat peptides on the surface of a particle can significantly affect the translocation of that particle across the membrane .
Análisis Bioquímico
Biochemical Properties
The HIV-1 Tat Protein Peptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it recruits cellular positive transcription elongation factor (P-TEFb) to the transactivation response (TAR) element, an RNA secondary stem-loop structure encoded by the HIV-1 long terminal repeat (LTR) . This interaction enhances the elongation of the HIV-1 progeny viral mRNA during the viral LTR-directed transcription process .
Cellular Effects
The HIV-1 Tat Protein Peptide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular structures and signaling pathways . For example, it can modulate cellular processes by causing pathogenic effects in the form of altered cell activation, apoptosis, or neurotoxicity .
Molecular Mechanism
The HIV-1 Tat Protein Peptide exerts its effects at the molecular level through several mechanisms. It binds to the TAR RNA element and recruits a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by Tat to TAR RNA, CDK9 phosphorylates the carboxyl terminal domain of RNAP II, thereby activating elongation .
Temporal Effects in Laboratory Settings
The effects of the HIV-1 Tat Protein Peptide change over time in laboratory settings. For instance, Tat subtype B showed the highest affinity for the TAR element, followed by other Tat variants . Binding free energy analysis showed higher affinities for single variants compared to Tat subtype B .
Dosage Effects in Animal Models
The effects of the HIV-1 Tat Protein Peptide vary with different dosages in animal models. For example, a study found that even at low doses representative of circulating Tat concentrations in patient CSF, Tat promotes changes in NMDA receptor (NMDAR) subunit transcription and impairments in spatial learning and memory .
Metabolic Pathways
The HIV-1 Tat Protein Peptide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The HIV-1 Tat Protein Peptide is transported and distributed within cells and tissues. It can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference .
Subcellular Localization
The HIV-1 Tat Protein Peptide is localized in the nucleus, either in the nucleoplasm or the nucleolus depending on its concentration . This localization influences its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVVEEJGALCVIN-AGVBWZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H118N32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648680 | |
| Record name | PUBCHEM_25080835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191936-91-1 | |
| Record name | PUBCHEM_25080835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
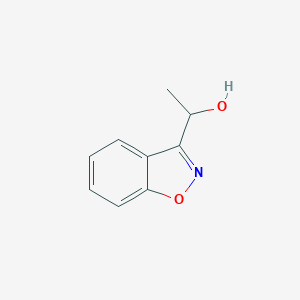

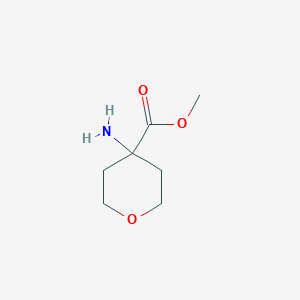


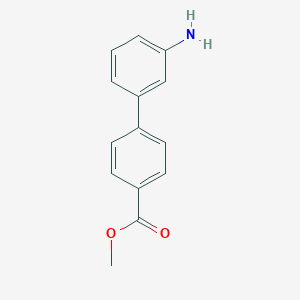
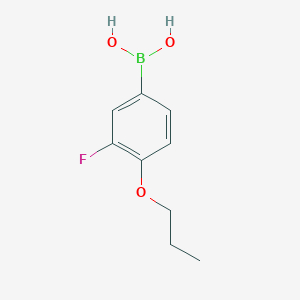
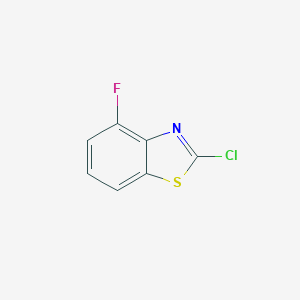

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)

